molecular formula C23H25N5O4 B12166521 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide

Cat. No.: B12166521
M. Wt: 435.5 g/mol
InChI Key: XLBOKCZDVZOXES-UHFFFAOYSA-N
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Description

This compound is a quinazolinone-benzimidazole hybrid featuring a 6,7-dimethoxy-2-methyl-substituted quinazolin-4(3H)-one core linked via an acetamide bridge to a 2-(2-methyl-1H-benzimidazol-1-yl)ethyl group. Quinazolinones are known for diverse pharmacological activities, including anti-inflammatory, anticonvulsant, and anticancer effects . The dimethoxy groups at positions 6 and 7 of the quinazolinone may enhance metabolic stability and solubility, while the benzimidazole moiety could improve target binding affinity due to its aromatic and hydrogen-bonding properties . The compound’s synthesis likely proceeds via nucleophilic substitution of a chloroacetamide intermediate (e.g., 2-chloro-N-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide, CAS 1273022-31-3) with 2-(2-methyl-1H-benzimidazol-1-yl)ethylamine, as suggested by analogous synthetic routes .

Properties

Molecular Formula

C23H25N5O4

Molecular Weight

435.5 g/mol

IUPAC Name

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-[2-(2-methylbenzimidazol-1-yl)ethyl]acetamide

InChI

InChI=1S/C23H25N5O4/c1-14-25-17-7-5-6-8-19(17)27(14)10-9-24-22(29)13-28-15(2)26-18-12-21(32-4)20(31-3)11-16(18)23(28)30/h5-8,11-12H,9-10,13H2,1-4H3,(H,24,29)

InChI Key

XLBOKCZDVZOXES-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCNC(=O)CN3C(=NC4=CC(=C(C=C4C3=O)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step often starts with the condensation of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions to form the quinazolinone structure.

    Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Coupling Reactions: The final step involves coupling the quinazolinone and benzimidazole moieties through an acetamide linkage. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactions, automated synthesis, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable electrophiles.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of hydroxylated derivatives.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its pharmacological properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzimidazole moiety may enhance these interactions by providing additional binding sites or modulating the compound’s overall conformation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on modifications to the quinazolinone core, acetamide linker, or benzimidazole moiety. Key examples include:

Compound ID Quinazolinone Substituents Acetamide Substituent Pharmacological Activity Reference
Target 6,7-dimethoxy-2-methyl 2-(2-methyl-1H-benzimidazol-1-yl)ethyl Unknown (predicted anti-inflammatory/anticancer)
A 2-phenyl 2-(ethylamino) Anti-inflammatory (superior to diclofenac)
B 2,4-dioxo N-[(2,4-dichlorophenyl)methyl] Anticonvulsant (synthesized via H₂O₂ oxidation)
C 4-cyanophenyl-benzimidazole 2-(substituted thiazolidinone) Anticancer (screened via conventional assays)

Pharmacological Profile

  • The target compound’s benzimidazole group may reduce gastrointestinal toxicity due to improved selectivity.
  • Anticonvulsant Activity: Compound B, featuring a 2,4-dioxoquinazolinone and dichlorophenylmethyl group, showed efficacy in seizure models, suggesting that electron-withdrawing groups on the quinazolinone may enhance CNS activity . The target’s dimethoxy groups, being electron-donating, might instead favor peripheral actions.
  • Synthetic Flexibility : The chloroacetamide intermediate (CAS 1273022-31-3) used in the target’s synthesis mirrors strategies in Compound C’s preparation, where substituted benzimidazoles are coupled to heterocyclic cores via nucleophilic displacement .

Physicochemical Properties

  • Solubility: The 6,7-dimethoxy groups on the target compound likely improve aqueous solubility compared to non-polar analogues like Compound A (2-phenyl substituent) .

Biological Activity

The compound 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide is a synthetic organic molecule belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a quinazoline core with methoxy and methyl substitutions, enhancing its solubility and biological activity. The molecular formula is C24H26N4O5C_{24}H_{26}N_{4}O_{5}, with a molecular weight of approximately 450.5 g/mol. The presence of the benzimidazole moiety contributes to its potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits a range of significant biological activities:

  • Antimicrobial Activity :
    • It demonstrates both bacteriostatic and bactericidal effects against various Gram-positive and Gram-negative bacteria, as well as antifungal properties against yeast species like Candida albicans .
    • The Minimum Inhibitory Concentration (MIC) values suggest potent antimicrobial efficacy, with specific values for different microorganisms detailed in the table below.
MicroorganismMIC (mg/ml)MBC (mg/ml)
E. coli ATCC 259220.412.5
S. aureus ATCC 259236.2513.12
C. albicans PTCC 50110.056.25
  • Anticancer Activity :
    • Quinazoline derivatives are recognized for their potential as cancer chemotherapeutic agents, showing promising activity against various tumor types . The compound has been tested against several cancer cell lines, revealing significant cytotoxic effects.
  • Anti-inflammatory Properties :
    • Studies have indicated that certain structural modifications in quinazoline compounds can enhance anti-inflammatory activity, suggesting that this compound might also exhibit similar effects .

The mechanism through which this compound exerts its biological effects involves multiple pathways:

  • Targeting Kinases : It may inhibit receptor tyrosine kinases (RTKs) such as EGFR and PDGFRβ at submicromolar concentrations, which are crucial in cancer progression .
  • Biofilm Disruption : The compound has been shown to hinder biofilm formation in bacterial strains, which is vital for treating chronic infections .

Case Studies

Several studies have focused on the biological activity of quinazoline derivatives similar to the target compound:

  • Antimicrobial Efficacy : A study demonstrated that modifications in the quinazoline structure significantly enhanced antimicrobial potency against resistant strains of bacteria .
  • Cytotoxicity Testing : In vitro tests using various concentrations revealed that the compound effectively reduced cell viability in cancer cell lines, indicating strong anticancer potential .

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